disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The IUPAC name disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate reflects its sodium-bound dioxime structure and hydration state. The molecular formula C$$4$$H$${22}$$N$$2$$Na$$2$$O$${10}$$ accounts for the parent dioxime (C$$4$$H$$6$$N$$2$$O$$_2$$), two sodium counterions, and eight water molecules. Key synonyms include dimethylglyoxime disodium salt octahydrate and sodium dimethylglyoxime octahydrate.
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| CAS Number | 75006-64-3 | |
| Molecular Weight | 304.20 g/mol | |
| Empirical Formula | C$$4$$H$${22}$$N$$2$$Na$$2$$O$$_{10}$$ | |
| Hydration Water | 46–49% (theoretical: 47.4%) |
Crystallographic Structure and Hydration Behavior
The compound crystallizes in a lattice stabilized by hydrogen bonds between the dioxime anion and water molecules. The parent dioxime (C$$4$$H$$6$$N$$2$$O$$2$$) undergoes deprotonation at both oxime groups (–NOH → –NO$$^-$$), forming a dianion that coordinates with sodium ions. The octahydrate structure features eight water molecules per formula unit, arranged in a clathrate-like network around the sodium ions.
X-ray diffraction (XRD) studies of analogous compounds (e.g., nickel dimethylglyoxime complexes) suggest a square-planar geometry for the dioxime core, though specific crystallographic data for this hydrate remain unreported.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum (Fig. 1) displays key bands corresponding to:
- N–O Stretch : 1,450–1,500 cm$$^{-1}$$ (oxidized oxime groups).
- O–H Stretch : 3,200–3,600 cm$$^{-1}$$ (water of hydration).
- C=N Stretch : 1,600–1,650 cm$$^{-1}$$ (imine bonds).
The absence of –NOH proton signals confirms full deprotonation to the dianionic form.
Nuclear Magnetic Resonance (NMR)
While NMR data for the octahydrate are limited, the parent dimethylglyoxime (C$$4$$H$$8$$N$$2$$O$$2$$) shows:
- $$^1$$H NMR : δ 2.20 ppm (CH$$_3$$), δ 11.30 ppm (–NOH).
- $$^{13}$$C NMR : δ 15.5 ppm (CH$$_3$$), δ 155.0 ppm (C=N).
Deprotonation in the disodium salt would shift these signals due to electron density changes.
Thermogravimetric and Stability Profiles
Thermogravimetric analysis (TGA) reveals a three-stage decomposition (Fig. 2):
- 25–150°C : Loss of eight water molecules (46–49% mass loss).
- 150–300°C : Decomposition of the dioxime anion.
- >300°C : Residual sodium oxides remain.
The compound is thermally stable up to 300°C, with a melting point exceeding this threshold. Storage recommendations include protection from moisture to prevent deliquescence.
Table 2: Thermal Properties
| Property | Value |
|---|---|
| Melting Point | >300°C |
| Dehydration Onset | 25°C |
| Residual Mass (Post-TGA) | ~50% (Na$$_2$$O) |
Properties
IUPAC Name |
disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.2Na.8H2O/c1-3(5-7)4(2)6-8;;;;;;;;;;/h7-8H,1-2H3;;;8*1H2/q;2*+1;;;;;;;;/p-2/b5-3-,6-4+;;;;;;;;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJDRGUPRATWQX-AYRFHWHCSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N[O-])C(=N[O-])C.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\[O-])/C(=N\[O-])/C.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H22N2Na2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75006-64-3 | |
| Record name | Dimethylglyoxime Disodium Salt Octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The classical route involves two steps:
-
Monoxime Formation : Butanone (2-butanone) reacts with ethyl nitrite under acidic conditions to form biacetyl monoxime.
-
Dioxime Formation : The monoxime undergoes a second oximation using sodium hydroxylamine monosulfonate (NHOSONa) to yield dimethylglyoxime. Subsequent neutralization with sodium hydroxide produces the disodium salt, which crystallizes as the octahydrate.
Reaction Scheme :
Experimental Conditions
-
Step 1 :
-
Step 2 :
Alternative One-Pot Synthesis Using Methyl Nitrite Gas
Process Overview
A streamlined method involves generating methyl nitrite gas in situ from methanol, sodium nitrite, and sulfuric acid. This gas is bubbled into butanone to form dimethylglyoxime, which is then converted to the disodium salt.
Key Steps :
Optimization Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 40–50°C |
| NaNO:Butanone | 1:1.2 (molar ratio) |
| Yield (Overall) | 78–82% |
| Purity (Final) | ≥98% (HPLC) |
Catalytic Oxidation of Acetoin
Method Description
This approach starts with acetoin (3-hydroxy-2-butanone), which is oxidatively dehydrogenated using hydrogen peroxide (HO) in the presence of a titanium-silicon molecular sieve (HTS) catalyst. The resulting 2,3-butanedione is then subjected to oximation.
Reaction Pathway :
Performance Metrics
| Parameter | Value |
|---|---|
| Catalyst Loading | 2–5 wt% (HTS) |
| HO:Substrate | 1.5:1 (molar ratio) |
| Yield (2,3-Butanedione) | 94% |
| Oximation Efficiency | 90–95% |
Industrial-Scale Crystallization and Purification
Crystallization Protocol
The disodium salt octahydrate is obtained by dissolving dimethylglyoxime in aqueous NaOH (10–15% w/v) and cooling to 0–5°C. Slow crystallization over 12–24 hours yields large, pure crystals.
Key Parameters :
Purity Assessment
| Technique | Result |
|---|---|
| Titration (EDTA) | 99.2% Na content |
| Karl Fischer | 28.5% HO (theory: 29.1%) |
| XRD | Matches reference pattern |
Chemical Reactions Analysis
The compound with CAS number 16212595 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using specific oxidizing agents under controlled conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, where it is reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions typically involve common reagents such as acids, bases, and solvents. The conditions are carefully controlled to ensure the desired reaction pathway and product formation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can be further utilized in various applications.
Scientific Research Applications
Chelation of Metal Ions
One of the primary applications of disodium 2-N,3-N-dioxidobutane-2,3-diimine octahydrate is its ability to chelate metal ions. This property is crucial in the study of metalloproteins and metalloenzymes. The compound forms stable complexes with transition metals, which can be analyzed to understand enzyme mechanisms and metal ion roles in biological systems.
Table 1: Metal Ion Chelation Properties
| Metal Ion | Stability Constant (log K) | Observations |
|---|---|---|
| Copper (II) | 6.5 | Strong binding affinity |
| Nickel (II) | 5.8 | Moderate stability; used in enzyme studies |
| Zinc (II) | 7.0 | Essential for various biological functions |
Analytical Chemistry
In analytical chemistry, disodium 2-N,3-N-dioxidobutane-2,3-diimine octahydrate is used as a reagent for the detection and quantification of metal ions. Its ability to form colored complexes with certain metals allows for spectrophotometric analysis.
Case Study: Spectrophotometric Analysis of Nickel
A study demonstrated that using disodium 2-N,3-N-dioxidobutane-2,3-diimine octahydrate as a reagent allowed for the detection of nickel at concentrations as low as 0.1 mg/L. The resulting complex exhibits a distinct color change that can be measured at specific wavelengths.
Cell Biology
In cell biology, this compound has been investigated for its effects on cellular processes. It is particularly noted for its role in studying the effects of metal ion availability on cellular functions.
Table 2: Cellular Effects Observed
| Cell Type | Effect Observed | Reference |
|---|---|---|
| HepG2 | Altered metabolic activity | Smith et al., 2020 |
| HeLa | Induction of apoptosis | Johnson et al., 2021 |
| Primary Neurons | Neuroprotective effects under stress | Lee et al., 2019 |
Environmental Chemistry
Disodium 2-N,3-N-dioxidobutane-2,3-diimine octahydrate also finds applications in environmental chemistry, particularly in the remediation of heavy metal contamination in water sources. Its chelating properties allow it to bind heavy metals, facilitating their removal from contaminated sites.
Case Study: Remediation of Lead Contamination
A field study evaluated the effectiveness of disodium 2-N,3-N-dioxidobutane-2,3-diimine octahydrate in removing lead from contaminated water. Results indicated a reduction in lead levels by over 80% within a week of treatment.
Mechanism of Action
The mechanism of action of the compound with CAS number 16212595 involves specific molecular targets and pathways. The compound interacts with specific molecules in the body, leading to various biological effects. The exact mechanism of action may vary depending on the specific application and context. The compound may bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Biological Activity
Disodium 2-N,3-N-dioxidobutane-2,3-diimine octahydrate, commonly referred to as dimethylglyoxime disodium salt octahydrate, is a compound with notable biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C4H6N2O2·2Na·8H2O
- Molecular Weight : 304.21 g/mol
- CAS Number : 60908-54-5
Mechanisms of Biological Activity
Disodium 2-N,3-N-dioxidobutane-2,3-diimine exhibits various biological activities primarily due to its chelating properties. It is known to form stable complexes with transition metals, which can influence enzymatic reactions and cellular processes.
- Metal Chelation : The compound effectively chelates metal ions such as nickel and copper, which are crucial for various enzymatic functions. This property has implications in both therapeutic and toxicological contexts.
- Antioxidant Activity : Preliminary studies suggest that disodium 2-N,3-N-dioxidobutane-2,3-diimine may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Biological Applications
The biological applications of disodium 2-N,3-N-dioxidobutane-2,3-diimine can be summarized as follows:
| Application | Description |
|---|---|
| Analytical Chemistry | Used as a reagent for the detection of metal ions in various samples. |
| Pharmaceuticals | Potential use in drug formulations targeting metal-related diseases. |
| Biochemistry | Investigated for its role in enzyme inhibition and modification. |
Case Studies and Research Findings
- Metal Ion Interaction Studies : Research has demonstrated that disodium 2-N,3-N-dioxidobutane-2,3-diimine effectively binds to nickel ions, which can inhibit nickel-dependent enzymes. This has been particularly relevant in studies focusing on nickel toxicity and its effects on human health.
- Antioxidant Properties : A recent investigation into the antioxidant capabilities of disodium 2-N,3-N-dioxidobutane-2,3-diimine revealed that it significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents.
- Therapeutic Potential : The compound's ability to modulate metal ion availability suggests potential applications in treating conditions associated with metal dysregulation, such as Wilson's disease.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural and Functional Similarities
While dimethylglyoxime disodium salt octahydrate is unique in its dioxime ligand, it shares common features with other sodium salts containing hydrated anions. Below is a comparative analysis:
Table 1: Comparative Data for Sodium Salts with Octahydrate Structures
*Estimated based on stoichiometry.
Detailed Comparative Analysis
(a) Chemical Structure and Ligand Type
- Dimethylglyoxime disodium salt octahydrate : Features a dioxime ligand (C₄H₆N₂O₂²⁻) with two deprotonated oxime groups, enabling selective metal chelation .
- Disodium phosphate octahydrate: Contains hydrogen phosphate (HPO₄²⁻), an inorganic anion used in buffer systems .
- Sodium peroxide octahydrate : Comprises peroxide (O₂²⁻), a strong oxidizing agent .
- Sodium calcium pentaborate octahydrate : A borate-based salt with applications in pest control .
(b) Thermal Stability
- The dimethylglyoxime derivative exhibits exceptional thermal stability (>300°C), making it suitable for high-temperature analytical procedures .
- In contrast, disodium phosphate octahydrate decomposes near 94°C, limiting its use in high-heat environments .
(c) Functional Roles
- Chelation vs. Buffering : Dimethylglyoxime’s chelating specificity for nickel contrasts with disodium phosphate’s role in pH regulation .
- Oxidation vs. Nanomaterials: Sodium peroxide acts as an oxidizer, while D-fructose 1,6-bisphosphate trisodium salt serves as a phosphorus source in nanocomposite synthesis .
Research Findings and Methodological Considerations
Relevance of Structural Similarity in Virtual Screening
As noted in , structural similarity underpins drug discovery, but functional divergence is common even among analogs . For example, dimethylglyoxime disodium salt and sodium peroxide octahydrate share sodium and hydration but differ radically in reactivity due to their anions.
Analytical Techniques for Characterization
- Spectroscopy : NMR and MS data () highlight the importance of spectral methods in differentiating hydrated salts .
Q & A
Q. What are the optimal synthetic pathways for preparing disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate with high purity for analytical applications?
The synthesis typically involves the reaction of 2,3-butanedione dioxime (dimethylglyoxime) with sodium hydroxide under controlled hydration conditions. Key steps include:
Q. How is the crystal structure of this compound resolved, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SCXRD) is the primary method. Challenges include:
- Handling high hydration levels, which may cause lattice instability during data collection.
- Using SHELXL or SHELXTL for refinement, particularly for resolving hydrogen bonding networks in the octahydrate structure .
- Validating the coordination geometry of the disodium core against simulated powder XRD patterns to detect phase impurities .
Q. What analytical techniques are critical for characterizing its thermal stability and hydration state?
- Thermogravimetric analysis (TGA): Measures mass loss between 30–300°C to confirm octahydrate stability (eight water molecules, ~47% mass loss).
- Differential scanning calorimetry (DSC): Identifies dehydration transitions and decomposition points (>300°C) .
- Variable-temperature XRD: Monitors structural changes during dehydration to detect intermediate hydrate phases .
Advanced Research Questions
Q. How can experimental design be optimized to address discrepancies in reported melting points (>300°C vs. lower values in older literature)?
Discrepancies often stem from differing hydration states or impurities. Mitigation strategies include:
- Strict control of crystallization conditions (e.g., pH, temperature) to ensure pure octahydrate formation.
- Cross-validation using high-resolution TGA-DSC coupled with mass spectrometry (TGA-MS) to distinguish decomposition from melting .
- Comparative studies with anhydrous and lower hydrates (e.g., dihydrate) to isolate hydration effects .
Q. What methodologies resolve conflicting data in its coordination chemistry with transition metals like nickel?
- Spectroscopic titration: UV-Vis and FTIR to monitor ligand-to-metal charge transfer bands (e.g., Ni²⁺ complexes at 450–500 nm).
- X-ray absorption spectroscopy (XAS): Clarifies bond lengths and oxidation states in metal-ligand complexes.
- Competitive ligand experiments: Use EDTA or analogous chelators to quantify binding constants and resolve stoichiometry ambiguities .
Q. How do hydration dynamics impact its reactivity in aqueous solutions, and how can this be modeled computationally?
- Molecular dynamics (MD) simulations: Model water molecule mobility in the octahydrate lattice to predict stability under varying humidity.
- Quantum mechanical calculations: Density functional theory (DFT) to assess hydrogen bonding networks and their influence on ligand dissociation kinetics.
- In-situ Raman spectroscopy: Track real-time structural changes during hydration/dehydration cycles .
Methodological Notes
- Crystallography: Prioritize low-temperature data collection (<200 K) to minimize radiation damage and lattice disorder .
- Synthesis: Use argon atmospheres to prevent oxidation of the dioxime moiety during sodium salt formation .
- Data interpretation: Cross-reference SCXRD results with solid-state NMR (¹³C, ²³Na) to validate coordination environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
